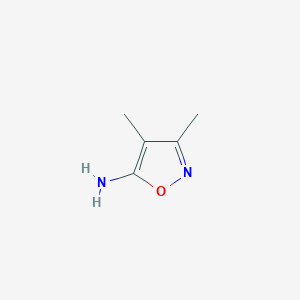
4-Ethyl-3-nitrobenzoic acid
概要
説明
Synthesis Analysis The synthesis of related nitrobenzoic acid derivatives often involves nitration reactions, esterification, or catalytic processes. For example, the synthesis of ethyl 4-nitrobenzoate, a related compound, can be catalyzed by TiO2/Fe^(3+) under specific conditions, achieving a yield of up to 88% (Fu Rong-geng, 2012). Another approach for synthesizing nitrobenzoic acid derivatives involves the esterification of 4-nitrobenzoic acid catalyzed by acidic ionic liquids, highlighting the influence of catalysts and reaction conditions on the yield and efficiency (Liang Hong-ze, 2013).
Molecular Structure Analysis The crystal structure of similar nitrobenzoate compounds reveals significant insights into their molecular arrangement and interactions. For instance, the structure of ethyl 4-butylamino-3-nitrobenzoate shows intramolecular hydrogen bonding, contributing to its stability and defining its molecular conformation (S. N. Narendra Babu et al., 2009). Such structural analyses are crucial for understanding the reactivity and potential applications of these compounds.
Chemical Reactions and Properties 4-Ethyl-3-nitrobenzoic acid, like its analogs, participates in various chemical reactions, including esterification and coupling reactions, which are foundational for synthesizing more complex organic molecules. The influence of nitro groups on reactivity is significant, as seen in the rates of alkaline hydrolysis of ethyl nitrobenzoates, where the position of the nitro group affects the reaction rate (Y. Iskander et al., 1966).
科学的研究の応用
Application 1: Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation
- Summary of the Application: Ethyl 4-nitrobenzoate is a semi-product in the chemical-pharmaceutical industry for the production of local anesthetics-novocaine (procaine, 2-ethylaminoethyl ester of 4-aminobenzoic acid) and anestezin (benzocaine, ethyl ester of 4-aminobenzoic acid), which are also found in other pain relievers .
- Methods of Application or Experimental Procedures: The ethyl 4-nitrobenzoate is prepared by esterification of 4-nitrobenzoic acid (4-NBA) with ethanol under argon at 80°C. The catalysts used are micrometric (4.8 - 7.0 μm) or ultradispersed crystallites (290 - 480 nm) of hydrogen forms of nanoporous natural zeolites H-CL, H-MOR, H-HEU-M, H-PHI. The reaction mixture is irradiated with ultrasound (US, 37 kHz, 330 W, 2 h) or microwaves (MW, 2450 MHz, 300 W, 2 h) .
- Results or Outcomes: In the esterification, the synergism of the actions of catalysts and MW or US was revealed; wherein on the ultradispersed best catalysts H-HEU-M and H-MOR conversion of 4-NBA and yield of ethyl 4-nitrobenzoate reached up to 70% and 67%, respectively .
Application 2: Nitro Compounds
- Summary of the Application: Nitro compounds are a very important class of nitrogen derivatives. The nitro group, −NO2, is a hybrid of two equivalent resonance structures. The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .
- Methods of Application or Experimental Procedures: Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .
- Results or Outcomes: Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase. Mixtures of products are invariably obtained .
Application 3: 4-Nitrobenzoic Acid
- Summary of the Application: 4-Nitrobenzoic acid participates in the biosynthesis of the antibiotic aureothin .
Application 4: Nitro Compounds
- Summary of the Application: Nitro compounds are a very important class of nitrogen derivatives. The nitro group, −NO2, is a hybrid of two equivalent resonance structures. The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .
- Methods of Application or Experimental Procedures: Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .
- Results or Outcomes: Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase. Mixtures of products are invariably obtained .
Application 5: 3-Nitrobenzoic Acid
Safety And Hazards
特性
IUPAC Name |
4-ethyl-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-2-6-3-4-7(9(11)12)5-8(6)10(13)14/h3-5H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTYVLOGZGRKMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60429096 | |
| Record name | 4-ethyl-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60429096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-3-nitrobenzoic acid | |
CAS RN |
103440-95-5 | |
| Record name | 4-ethyl-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60429096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethyl-3-nitrobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One](/img/structure/B17688.png)
![(2E)-2-[1-(3-hydroxyfuran-2-yl)ethylidene]furan-3-one](/img/structure/B17691.png)

![2-Octyloxy-5-[2-octyloxy-5-(1,1,3,3-tetramethylbutyl)phenylsulfonylamino]benzenesulfonyl chloride](/img/structure/B17707.png)
